molecular formula C11H17N3O2S B5715008 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

Cat. No. B5715008
M. Wt: 255.34 g/mol
InChI Key: YFLKBPXSAOUCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to selectively target certain biological systems and its potential to be used as a tool for studying various physiological processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves its ability to selectively target certain biological systems. Specifically, this compound has been shown to bind to certain receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. This compound has been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for certain types of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in lab experiments is its ability to selectively target certain biological systems. This makes it a useful tool for studying specific physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One potential application is in the development of new treatments for anxiety and other neurological disorders. Additionally, this compound could be used to study the role of GABA-A receptors in the brain and their potential as targets for drug development. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves several steps, including the reaction of cyclohexylamine with thiocarbohydrazide to form 5-cyclohexyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyacetyl chloride to yield the final product.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been widely used in scientific research as a tool for studying various physiological processes. One of the most significant applications of this compound is in the field of neuroscience, where it has been used to study the role of certain neurotransmitters in the brain.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-16-7-9(15)12-11-14-13-10(17-11)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLKBPXSAOUCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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